3-Methylcyclohexanone

Catalog No.
S793454
CAS No.
591-24-2
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylcyclohexanone

CAS Number

591-24-2

Product Name

3-Methylcyclohexanone

IUPAC Name

3-methylcyclohexan-1-one

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3

InChI Key

UJBOOUHRTQVGRU-UHFFFAOYSA-N

SMILES

CC1CCCC(=O)C1

Solubility

insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

3-Methyl-cyclohexanone; (RS)-3-Methylcyclohexanone; (±)-3-Methylcyclohexanone; 3-Methyl-1-cyclohexanone; NSC 3709

Canonical SMILES

CC1CCCC(=O)C1

Application in the Synthesis of Conjugated Polymers

3-Methylcyclohexanone is a cyclic ketone with the molecular formula C7H12OC_7H_{12}O and a molecular weight of approximately 112.17 g/mol. It is one of three isomers in the methylcyclohexanone family, specifically characterized by the methyl group located at the third carbon of the cyclohexane ring. This compound appears as a colorless to light yellow liquid with a boiling point of 170 °C and a density of 0.920 g/cm³ . The compound is known for its chiral properties, existing in two enantiomeric forms: (R)-3-methylcyclohexanone and (S)-3-methylcyclohexanone .

3-Methylcyclohexanone participates in various organic reactions, including:

  • Aldol Condensation: This reaction can lead to the formation of enones through the self-condensation of 3-methylcyclohexanone, yielding a mixture of products .
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds.
  • Reduction Reactions: It can be reduced to its corresponding alcohol or further transformed into other functional groups through various reduction methods.

Several methods are available for synthesizing 3-methylcyclohexanone:

  • Oxidation of Methylcyclohexane: This method involves the oxidation of methylcyclohexane using oxidizing agents to yield 3-methylcyclohexanone.
  • Partial Hydrogenation of Cresols: The hydrogenation of cresols can also produce methylcyclohexanones, including 3-methylcyclohexanone as one of the products .
  • Aldol Reaction: The aldol condensation of acetone derivatives can be employed to synthesize this compound through controlled reaction conditions.

3-Methylcyclohexanone finds applications across various fields:

  • Solvent: Due to its solvent properties, it is used in organic synthesis and formulations.
  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing other organic compounds and pharmaceuticals.
  • Flavoring Agent: Its pleasant odor makes it suitable for use in flavoring and fragrance formulations.

Studies on the interactions of 3-methylcyclohexanone with different solvents have revealed insights into its conformational flexibility and optical activity. Research has shown that solvent polarity affects its conformational dynamics, which may influence its reactivity and interaction with biological systems . Additionally, temperature-dependent studies have provided data on thermodynamic parameters relevant to its behavior in various environments.

3-Methylcyclohexanone belongs to a family of methylcyclohexanones that includes:

CompoundStructureCAS NumberBoiling Point (°C)Density (g/cm³)
2-Methylcyclohexanone2-Methylcyclohexanone583-60-8165.10.925
3-Methylcyclohexanone3-Methylcyclohexanone591-24-2170.00.920
4-Methylcyclohexanone4-Methylcyclohexanone589-92-4171.30.916

Uniqueness

The uniqueness of 3-methylcyclohexanone lies in its specific position of the methyl group within the cyclohexane ring, which influences both its physical properties and reactivity compared to its isomers. Its chiral nature also allows for distinct interactions in biological systems, making it an interesting subject for further research in both chemistry and pharmacology.

Physical Description

Liquid
Colourless liquid; camphoraceous odou

XLogP3

1.4

Density

d204 0.91
0.914-0.919

Melting Point

Fp -73.5 °
-73.5°C

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (66.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (65.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

591-24-2
625-96-7

Wikipedia

3-methylcyclohexanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanone, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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